5-Methoxy-1,2-dihydro-3H-pyrrol-3-one 5-Methoxy-1,2-dihydro-3H-pyrrol-3-one
Brand Name: Vulcanchem
CAS No.: 92233-25-5
VCID: VC19211321
InChI: InChI=1S/C5H7NO2/c1-8-5-2-4(7)3-6-5/h2,6H,3H2,1H3
SMILES:
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol

5-Methoxy-1,2-dihydro-3H-pyrrol-3-one

CAS No.: 92233-25-5

Cat. No.: VC19211321

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-1,2-dihydro-3H-pyrrol-3-one - 92233-25-5

Specification

CAS No. 92233-25-5
Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
IUPAC Name 5-methoxy-1,2-dihydropyrrol-3-one
Standard InChI InChI=1S/C5H7NO2/c1-8-5-2-4(7)3-6-5/h2,6H,3H2,1H3
Standard InChI Key YIUSKSXXTQJWHH-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=O)CN1

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-methoxy-1,2-dihydro-3H-pyrrol-3-one is C₅H₇NO₂, with a molecular weight of 113.11 g/mol . Its structure consists of a pyrrolidine ring fused to a ketone group at position 3 and a methoxy (-OCH₃) substituent at position 5 (Figure 1). The compound exists in equilibrium between its keto and enol tautomers, a phenomenon well-documented in related 3-hydroxypyrrole derivatives . Key spectroscopic data include:

  • ¹H NMR: Signals corresponding to the methoxy group (~δ 3.3–3.5 ppm) and olefinic protons (δ 5.5–6.5 ppm) in the enolic form .

  • IR: Strong absorption bands for the carbonyl group (~1700 cm⁻¹) and hydroxyl group (~3200 cm⁻¹) in the enol tautomer .

Crystallographic studies of analogous compounds, such as 1-phenyl-3-hydroxypyrrole, reveal planar ring systems with hydrogen bonding between the hydroxyl and carbonyl groups, stabilizing the enolic form in the solid state .

Synthetic Routes

Flash Vacuum Pyrolysis of Aminomethylidene Dioxane-Diones

A principal method for synthesizing 1,2-dihydro-3H-pyrrol-3-ones involves the flash vacuum pyrolysis (FVP) of 5-aminomethylidene-2,2-dimethyl-1,3-dioxane-4,6-diones. This approach, pioneered by Monahan and McNab, proceeds via a retro-Diels-Alder reaction to eliminate acetone, forming the pyrrolone core . For 5-methoxy derivatives, substitution at the 5-position is introduced during the precursor synthesis. For example, methoxy groups can be incorporated via alkoxyamination of diketenes or through alkylation of enaminones .

MoOPH-Mediated Oxidation of Pyrroles

An alternative route involves the oxidation of substituted pyrroles using MoOPH (a molybdenum-based oxidizing agent). In the synthesis of discoipyrrole C, a marine alkaloid, treatment of a 2,3,5-trisubstituted pyrrole with MoOPH in methanol yielded a methoxylated 1,2-dihydro-3H-pyrrol-3-one intermediate . This method highlights the utility of electrophilic oxidation for introducing oxygenated substituents.

Physicochemical Properties

PropertyValueSource
Molecular Weight113.11 g/mol
logP (Partition Coefficient)0.2 (predicted)
Solubility (logSw)-3.2 (estimated)
Melting PointNot reported-
Boiling PointNot reported-

The compound’s logP value suggests moderate lipophilicity, making it suitable for organic synthesis in polar aprotic solvents. Its low solubility in water (-3.2 logSw) aligns with trends observed in similar heterocycles .

Reactivity and Functionalization

Tautomerism and Protonation

In solution, 5-methoxy-1,2-dihydro-3H-pyrrol-3-one exists as a mixture of keto and enol tautomers. The enol form dominates in nonpolar solvents due to intramolecular hydrogen bonding, while protonation at the carbonyl oxygen stabilizes the keto form in acidic media .

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at the α-positions (C-2 and C-4). For example, nitration and halogenation reactions proceed regioselectively, as demonstrated in studies of 3-hydroxypyrroles .

Alkylation and Acylation

The hydroxyl group in the enol tautomer can be alkylated or acylated under standard conditions. For instance, treatment with methyl iodide in the presence of a base yields 5-methoxy-3-methoxypyrrole, though competing ring-opening reactions may occur .

Applications in Organic Synthesis

Natural Product Synthesis

The pyrrolone core is a key motif in bioactive natural products. For example, discoipyrrole C, a marine alkaloid with antifungal properties, was synthesized using a 1,2-dihydro-3H-pyrrol-3-one intermediate . The methoxy group in such compounds often enhances bioavailability by modulating solubility and metabolic stability.

Pharmaceutical Intermediates

Pyrrolone derivatives are explored as intermediates for kinase inhibitors and antimicrobial agents. A related compound, 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chloro-2-methoxy-5-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one, is under investigation for its antitumor activity .

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